[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C8H8BF3O2 It is a boronic acid derivative where the boron atom is bonded to a phenyl ring substituted with a 2,2,2-trifluoroethyl group
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the organoboron compound (such as this compound) transfers its organic group to the palladium .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it contributes to the formation of carbon-carbon bonds . This process is fundamental to the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a boronic acid, it is likely to have certain chemical properties, such as stability under mild conditions and functional group tolerance . These properties could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the success of Suzuki-Miyaura cross-coupling reactions can depend on factors such as the choice of catalyst and the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: 2-(2,2,2-Trifluoroethyl)phenyl magnesium bromide, trimethyl borate, water
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: It can be reduced to form boronate esters.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like ethanol or toluene
Major Products:
Oxidation: Corresponding phenols
Reduction: Boronate esters
Substitution: Biaryl or alkenyl derivatives
Scientific Research Applications
Chemistry:
Catalysis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Diagnostics: Utilized in the development of diagnostic agents due to its unique chemical properties.
Industry:
Material Science: Applied in the production of advanced materials, including polymers and electronic components.
Agriculture: Explored for use in the synthesis of agrochemicals.
Comparison with Similar Compounds
- Phenylboronic acid
- [2-(2,2,2-Trifluoroethyl)phenyl]boronic ester
- [2-(2,2,2-Trifluoroethyl)phenyl]boronate
Uniqueness:
- Reactivity: The presence of the trifluoroethyl group enhances the reactivity of [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid compared to phenylboronic acid.
- Applications: Its unique structure makes it suitable for specific applications in drug development and material science that other boronic acids may not be able to achieve.
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)5-6-3-1-2-4-7(6)9(13)14/h1-4,13-14H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEISZSOTYMTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408428-32-8 |
Source
|
Record name | [2-(2,2,2-trifluoroethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.